Cas no 20330-99-8 (N1-(4-Propylphenyl)acetamide)

N1-(4-Propylphenyl)acetamide is a synthetic organic compound belonging to the class of substituted acetamides. It features a propylphenyl group attached to the nitrogen of an acetamide moiety, imparting distinct chemical and physical properties. This compound is of interest in pharmaceutical and agrochemical research due to its potential as an intermediate in the synthesis of bioactive molecules. Its structural characteristics, including the propyl chain and aromatic ring, contribute to enhanced lipophilicity, which may influence solubility and binding affinity in target applications. The compound is typically characterized by high purity and stability, making it suitable for controlled reactions and specialized formulations.
N1-(4-Propylphenyl)acetamide structure
N1-(4-Propylphenyl)acetamide structure
Product Name:N1-(4-Propylphenyl)acetamide
CAS No:20330-99-8
MF:C11H15NO
MW:177.242902994156
MDL:MFCD00275765
CID:241050
PubChem ID:2737220
Update Time:2025-11-01

N1-(4-Propylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N1-(4-Propylphenyl)acetamide
    • Acetamide,N-(4-propylphenyl)-
    • 4-Acetamino-1-propyl-benzol
    • 4-N-PROPYLACETANILIDE
    • 4'-Propylacetanilide
    • acetic acid-(4-propyl-anilide)
    • Essigsaeure-(4-propyl-anilid)
    • N-Acetyl-p-propylanilin
    • p-n-Propylacetanilid
    • CS-0362323
    • FT-0629682
    • acetamide, N-(4-propylphenyl)-
    • DTXSID90876498
    • AKOS006227941
    • MFCD00275765
    • TS-02466
    • 4-propylacetanilide
    • N-(4-propylphenyl)acetamide
    • Maybridge1_001001
    • W-206503
    • 20330-99-8
    • SCHEMBL7211903
    • HMS544F11
    • MDL: MFCD00275765
    • Inchi: 1S/C11H15NO/c1-3-4-10-5-7-11(8-6-10)12-9(2)13/h5-8H,3-4H2,1-2H3,(H,12,13)
    • InChI Key: HQQXWLXWAUYDAW-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1C=CC(=CC=1)CCC

Computed Properties

  • Exact Mass: 177.11500
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.0±0.1 g/cm3
  • Melting Point: 98-100
  • Boiling Point: 336.6±21.0 °C at 760 mmHg
  • Flash Point: 82.6±25.9 °C
  • Refractive Index: 1.549
  • PSA: 29.10000
  • LogP: 2.67050

N1-(4-Propylphenyl)acetamide Security Information

N1-(4-Propylphenyl)acetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N1-(4-Propylphenyl)acetamide Pricemore >>

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N1-(4-Propylphenyl)acetamide Suppliers

Amadis Chemical Company Limited
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(CAS:20330-99-8)N1-(4-Propylphenyl)acetamide
Order Number:A1178420
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:39
Price ($):187.0
Email:sales@amadischem.com

Additional information on N1-(4-Propylphenyl)acetamide

Introduction to N1-(4-Propylphenyl)acetamide and Its Significance in Modern Chemical Research

N1-(4-Propylphenyl)acetamide, a compound with the CAS number 20330-99-8, represents a fascinating subject of study in the realm of chemical biology and pharmaceutical development. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in various scientific domains. The molecular structure of N1-(4-Propylphenyl)acetamide consists of a propyl-substituted phenyl ring linked to an acetamide moiety, which suggests a rich chemical reactivity and versatility in synthetic chemistry.

The acetamide functional group is particularly noteworthy, as it serves as a common pharmacophore in the design of bioactive molecules. In recent years, there has been a surge in research focused on developing novel acetamide derivatives with enhanced pharmacological properties. These derivatives are being explored for their potential in treating a wide range of diseases, including neurological disorders, inflammation, and infectious diseases. The propyl group in N1-(4-Propylphenyl)acetamide adds an additional layer of complexity, influencing both the electronic and steric properties of the molecule.

One of the most intriguing aspects of N1-(4-Propylphenyl)acetamide is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel scaffolds that exhibit improved binding affinity and selectivity towards target proteins. For instance, studies have shown that derivatives of this compound can interact with enzymes and receptors involved in critical biological pathways. This has opened up new avenues for drug discovery, particularly in the development of targeted therapies.

The chemical reactivity of N1-(4-Propylphenyl)acetamide also makes it a valuable tool in synthetic organic chemistry. Its ability to undergo various transformations, such as nucleophilic substitutions and condensations, allows chemists to construct diverse molecular architectures. These synthetic pathways are not only academically intriguing but also have practical implications in industrial applications. For example, the compound can be used to synthesize intermediates for agrochemicals and specialty chemicals, contributing to advancements in multiple sectors.

In the context of computational chemistry, N1-(4-Propylphenyl)acetamide has been utilized as a model system to study molecular interactions and drug-receptor binding. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to elucidate the structural and energetic aspects of these interactions. These studies provide valuable insights into the design of more effective drugs by predicting how different modifications to the molecule can enhance its biological activity.

The pharmacological profile of N1-(4-Propylphenyl)acetamide has also been explored through preclinical studies. These investigations have revealed promising results regarding its potential therapeutic applications. For instance, research suggests that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Additionally, its ability to interact with specific targets has led to investigations into its potential use as an antimicrobial agent.

As our understanding of molecular interactions continues to evolve, so does the role of N1-(4-Propylphenyl)acetamide in chemical research. The integration of interdisciplinary approaches, combining synthetic chemistry with computational modeling and pharmacological studies, has fostered a collaborative environment where new discoveries are constantly being made. This compound stands as a testament to the power of innovative research in addressing complex scientific challenges.

The future prospects for N1-(4-Propylphenyl)acetamide are bright, with ongoing research aimed at uncovering its full potential. By continuing to explore its chemical properties and biological activities, scientists hope to unlock new therapeutic possibilities and contribute to the development of next-generation pharmaceuticals. The versatility and reactivity of this compound make it an invaluable asset in the quest for novel bioactive molecules.

In conclusion, N1-(4-Propylphenyl)acetamide (CAS no: 20330-99-8) is a multifaceted compound with significant implications in chemical biology and pharmaceutical science. Its unique structure and functional groups provide a rich foundation for synthetic innovation and drug discovery. As research progresses, we can expect further advancements that will solidify its importance in modern chemical research.

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Amadis Chemical Company Limited
(CAS:20330-99-8)N1-(4-Propylphenyl)acetamide
A1178420
Purity:99%
Quantity:5g
Price ($):187.0
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